molecular formula C18H22N2O2 B12927738 6-Benzyl-5-methyl-2-(cyclohexyloxy)pyrimidin-4-one CAS No. 153815-93-1

6-Benzyl-5-methyl-2-(cyclohexyloxy)pyrimidin-4-one

Cat. No.: B12927738
CAS No.: 153815-93-1
M. Wt: 298.4 g/mol
InChI Key: WHDUVNDBXYBPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-5-methyl-2-(cyclohexyloxy)pyrimidin-4-one is a pyrimidin-4-one derivative characterized by:

  • A benzyl group at position 6, contributing aromatic bulk and lipophilicity.
  • A methyl group at position 5, enhancing steric stability.
  • A cyclohexyloxy group at position 2, introducing significant steric hindrance and cycloaliphatic hydrophobicity.

Its synthesis and reactivity may align with methodologies observed in pyrimidinone chemistry, such as nucleophilic substitutions or cyclocondensation reactions .

Properties

CAS No.

153815-93-1

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

4-benzyl-2-cyclohexyloxy-5-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C18H22N2O2/c1-13-16(12-14-8-4-2-5-9-14)19-18(20-17(13)21)22-15-10-6-3-7-11-15/h2,4-5,8-9,15H,3,6-7,10-12H2,1H3,(H,19,20,21)

InChI Key

WHDUVNDBXYBPBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)OC2CCCCC2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-5-methyl-2-(cyclohexyloxy)pyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with benzylamine and cyclohexanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Synthetic Routes for Pyrimidinone Derivatives

Pyrimidinones are often synthesized via multicomponent reactions (MCRs) involving ketones, aldehydes, or esters with amidines. For example:

  • Analogy to Source : A three-component reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one under reflux in ethanol with sodium acetate yields a pyrimidine trione derivative at 83% yield. Similar conditions (reflux in ethanol with pTSA) could facilitate cyclization or functionalization of the target compound.

  • Ultrasound-Promoted Cyclization (Source ) : Ultrasound irradiation accelerates cyclocondensation of β-keto esters and amidines to form substituted pyrimidines. This method could apply to introducing substituents (e.g., benzyl or cyclohexyloxy groups) under solvent-free conditions.

Cyclohexyloxy Group

  • Esterification/Transesterification : The cyclohexyloxy group at the 2-position may undergo nucleophilic substitution. For instance, in analogs (Source ), solvates like hydrates are formed via reactions with alcohols or water under acidic/basic conditions.

  • Chiral Resolution (Source ) : Pyrimidines with bulky substituents (e.g., cyclohexyl) can be resolved into enantiomers using chiral supports (e.g., silica with bound chiral ligands) or asymmetric synthesis.

Benzyl Group

  • Hydrogenolysis : The benzyl group at the 6-position is susceptible to catalytic hydrogenolysis (e.g., Pd/C, H₂), a common method for deprotection in heterocyclic chemistry.

  • Electrophilic Substitution : Benzyl groups may direct electrophilic aromatic substitution (e.g., nitration, halogenation) at the para position, though steric hindrance from the pyrimidinone ring could limit reactivity.

Pyrimidin-4-one Core

  • Michael Addition (Source ) : The carbonyl group at position 4 can act as a Michael acceptor, enabling conjugate additions (e.g., with enolates or amines).

  • N-Alkylation : The NH group (if present in tautomeric forms) could undergo alkylation with alkyl halides or via Mitsunobu conditions.

Cross-Coupling Reactions

Pyrimidines frequently participate in cross-coupling reactions to introduce aryl or heteroaryl groups:

  • Suzuki-Miyaura Coupling (Source ) : Aryl boronic acids can couple with halogenated pyrimidines under Pd catalysis. For example, 4-tosylpyrimidinols undergo Suzuki coupling to yield 4-arylpyrimidines.

  • Buchwald-Hartwig Amination : Palladium-mediated coupling could introduce amines at available positions (e.g., replacing the cyclohexyloxy group).

Oxidation and Reduction

  • Oxidation : The methyl group at position 5 may be oxidized to a carboxylic acid using KMnO₄ or CrO₃, though steric protection by the benzyl group might necessitate harsh conditions.

  • Reduction : The pyrimidinone ring could be reduced to a dihydropyrimidine using NaBH₄ or LiAlH₄, though this might destabilize the heterocycle.

Biological Activity and Derivatives

While not directly studied, structurally related compounds exhibit notable bioactivity:

  • Autophagy Modulation (Source ) : N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides disrupt mTORC1 signaling, suggesting that benzyl-pyrimidinone hybrids could target similar pathways.

  • Antiproliferative Effects (Source ) : Pyrazolo[3,4-d]pyrimidin-4-ones with benzyl groups show submicromolar activity against cancer cells, implying potential for functionalization to enhance efficacy.

Stability and Solubility

  • Hydrate Formation (Source ) : Pyrimidinones often form hydrates or solvates, which could influence crystallization and bioavailability.

  • Metabolic Stability (Source ) : Substituents like cyclohexyloxy may improve metabolic stability by blocking oxidative degradation pathways.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties

Recent studies have highlighted the potential of 6-Benzyl-5-methyl-2-(cyclohexyloxy)pyrimidin-4-one as an anticancer agent. The compound has been observed to exhibit activity against several cancer cell lines, demonstrating cytotoxic effects that could be leveraged for therapeutic purposes.

  • Mechanism of Action : The compound appears to function through the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival. For instance, it may inhibit the bromodomain and extraterminal (BET) family proteins, which are involved in the regulation of gene expression linked to oncogenesis .
  • Case Studies : In vitro studies have shown that this compound can effectively reduce cell viability in various types of cancer, including hematological malignancies and solid tumors. For example, preclinical trials indicated significant reductions in tumor growth in models treated with this compound compared to controls .

2. Targeted Therapy

The compound's ability to selectively target cancer cells while sparing normal cells makes it a candidate for development as a targeted therapy. This specificity is crucial in reducing the side effects commonly associated with conventional chemotherapy.

Cosmetic Applications

1. Skin Care Formulations

This compound has also found applications in cosmetic formulations, particularly in skin care products. Its properties may enhance skin penetration and improve the efficacy of active ingredients.

  • Formulation Benefits : The compound can serve as a penetration enhancer, allowing other beneficial compounds to more effectively permeate the skin barrier. This is particularly relevant in formulations aimed at delivering antioxidants or anti-aging agents .
  • Stability and Safety : Cosmetic formulations containing this compound have been studied for their stability and safety profiles. Regulatory compliance ensures that products are safe for consumer use, aligning with EU regulations on cosmetic safety .

Data Table: Summary of Applications

Application AreaSpecific Use CaseMechanism/Benefit
Medicinal ChemistryAnticancer agentInhibition of BET proteins; cytotoxic effects on tumors
Targeted therapySelective targeting of cancer cells
Cosmetic FormulationsSkin care productsEnhances penetration of active ingredients
Stability and safetyComplies with regulatory standards

Mechanism of Action

The mechanism of action of 6-Benzyl-5-methyl-2-(cyclohexyloxy)pyrimidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Core Modifications: The target compound retains a simple pyrimidin-4-one core, unlike fused derivatives like thiazolo- or pyrrolo-pyrimidinones . This may reduce synthetic complexity compared to fused systems but limit π-π stacking interactions in biological targets.

Substituent Effects :

  • The cyclohexyloxy group in the target compound provides greater steric hindrance and lipophilicity than the phenyl group in 6-phenyl-3H-pyrimidin-4-one . This could improve membrane permeability but reduce solubility.
  • Benzyl vs. Alkoxy Chains : The target’s benzyl group at position 6 contrasts with the alkoxy-propyl chains in compounds 4–6 , suggesting divergent reactivity in nucleophilic substitutions.

Synthetic Efficiency: Fused pyrimidinones (e.g., compound 54) are synthesized in low yields (11–42%) due to steric challenges in cyclization . The target compound’s non-fused structure may allow higher yields, though direct data are lacking.

Biological Activity

6-Benzyl-5-methyl-2-(cyclohexyloxy)pyrimidin-4-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of bifunctional compounds that may serve as modulators for various biological targets, including receptors and enzymes involved in critical physiological processes. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H22N2O\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}

This structure features a pyrimidine ring substituted with a benzyl group, a methyl group, and a cyclohexyloxy moiety, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • Estrogen Receptor Modulation : Compounds in this class have been identified as potential modulators of estrogen receptors, which play crucial roles in reproductive health and cancer biology .
  • Anti-inflammatory Activity : The structural components suggest potential interactions with cyclooxygenase enzymes, which are key players in inflammatory processes .
  • Antimicrobial Properties : Some derivatives have shown promising activity against bacterial and viral pathogens, indicating a possible application in infectious disease treatment .

In Vitro Studies

In vitro studies have demonstrated various biological activities associated with pyrimidine derivatives:

Activity TypeObservationsReference
Estrogen ReceptorModulation observed in cell lines
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialEfficacy against specific bacterial strains

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

  • Case Study on Estrogen Receptor Modulation :
    • A study evaluated the binding affinity of several pyrimidine derivatives to estrogen receptors and found that modifications at the 6-position significantly enhanced receptor binding and activation .
  • Anti-inflammatory Effects :
    • Research demonstrated that certain pyrimidine derivatives exhibited potent anti-inflammatory effects by inhibiting the production of prostaglandins through cyclooxygenase inhibition .
  • Antimicrobial Activity :
    • A derivative similar to this compound was tested against HIV-1 and showed favorable activity, suggesting potential as an antiviral agent .

Q & A

Q. How do structural analogs compare in reactivity?

  • Methodological Answer : Replace the cyclohexyloxy group with methoxy or tert-butoxy groups to assess electronic effects. Kinetic studies (e.g., Hammett plots) show electron-withdrawing groups accelerate nucleophilic substitution at C2. Analog 6-Benzyl-5-methyl-2-(phenoxy)pyrimidin-4-one exhibits 3x faster hydrolysis rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.